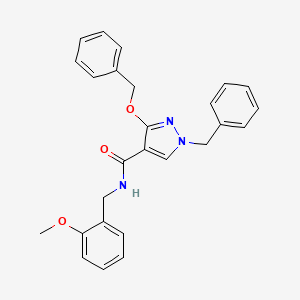

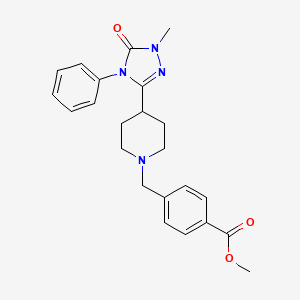

N-(3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzenaminium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their biological activities. In the context of N-(3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzenaminium bromide, although not directly synthesized in the provided papers, related compounds have been synthesized through various methods. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were prepared by base-catalyzed cyclization involving bromine and showed high-affinity inhibition of kynurenine 3-hydroxylase . Similarly, N-phenacylbenzothiazolium bromides were used in a metal-free diastereoselective [3 + 2] cycloaddition reaction with prochiral cyclopentene-1,3-diones . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The X-ray structure, spectroscopic characterization, and DFT studies of a related compound, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, were performed to elucidate its geometry and electronic properties . These techniques could be applied to analyze the molecular structure of N-(3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzenaminium bromide to understand its conformational flexibility and electronic characteristics.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions. For example, N-phenacylbenzothiazolium bromides undergo a stepwise 1,3-dipolar cycloaddition reaction with nitroalkenes to yield tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles . Additionally, an aerobic hydrolysis-cascade reaction with N-phenacylbenzothiazolium bromides leads to the formation of N-formyl-2-benzoyl benzothiazoline and 2-substituted benzothiazoles . These reactions highlight the reactivity of thiazole derivatives and could provide insights into the chemical behavior of N-(3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzenaminium bromide.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The synthesis and antifungal activity of variously substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides indicate that the substituents on the thiazole ring can affect the biological activity of these compounds . The properties of N-(3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzenaminium bromide, such as solubility, stability, and biological activity, would likely be influenced by its hexyl and phenyl substituents.

Applications De Recherche Scientifique

Photosensitizers for Photodynamic Therapy

One application of structurally similar compounds involves the development of photosensitizers for photodynamic therapy, a treatment modality for cancer. For instance, compounds with high singlet oxygen quantum yields have been synthesized and characterized, showcasing their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Agents

Another significant application is in the synthesis of novel benzoquinones with promising antimicrobial activity. These molecules were evaluated for their antibacterial and antifungal potential, revealing that certain derivatives exhibited high antimicrobial activity against a range of organisms, highlighting the potential for the development of new antimicrobial agents (Chaaban et al., 2012).

Corrosion Inhibitors

Additionally, related compounds have been studied for their effectiveness as corrosion inhibitors. For example, the corrosion inhibition efficiency and adsorption behavior of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants at carbon steel/hydrochloric acid interfaces were investigated, demonstrating excellent inhibition properties and suggesting potential applications in protecting metals from corrosion (Tawfik, 2015).

Propriétés

IUPAC Name |

3-hexyl-N,4-diphenyl-1,3-thiazol-3-ium-2-amine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2S.BrH/c1-2-3-4-11-16-23-20(18-12-7-5-8-13-18)17-24-21(23)22-19-14-9-6-10-15-19;/h5-10,12-15,17H,2-4,11,16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRZSQKOAQDTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=C(SC=C1C2=CC=CC=C2)NC3=CC=CC=C3.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hexyl-4-phenyl-2-(phenylamino)thiazol-3-ium bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)

![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)

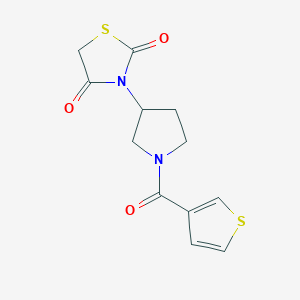

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)

![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)

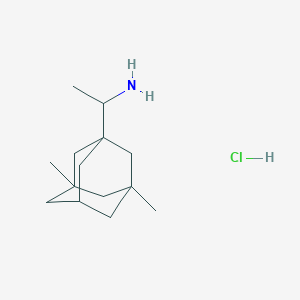

![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)

![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)